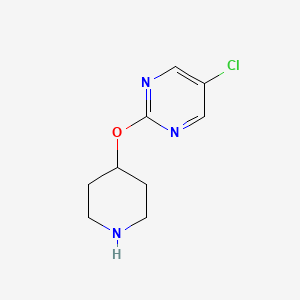

Pyrimidine, 5-chloro-2-(4-piperidinyloxy)-

Description

Evolution and Therapeutic Significance of the Pyrimidine (B1678525) Scaffold in Medicinal Chemistry

The journey of pyrimidine in medicinal chemistry began with the recognition of its presence in natural biological molecules. growingscience.com The isolation of alloxan, a pyrimidine derivative, in the early 19th century marked the beginning of scientific inquiry into this class of compounds. wikipedia.orggrowingscience.com The subsequent elucidation of the structures of nucleobases further solidified the importance of the pyrimidine core. gsconlinepress.com

Over the years, chemists have developed numerous synthetic methods, such as the Biginelli reaction, which provides a straightforward, one-pot synthesis of complex pyrimidine-based compounds. mdpi.com This synthetic accessibility has been a major driver in the exploration of pyrimidine derivatives for therapeutic purposes. benthamdirect.comnih.gov The ability to easily modify the pyrimidine ring at its 2, 4, 5, and 6 positions has allowed for the creation of vast libraries of compounds for screening. nih.gov

The therapeutic significance of pyrimidines is vast, with derivatives demonstrating a wide range of biological activities. These include applications as anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive agents. gsconlinepress.combenthamdirect.comnih.gov Marketed drugs containing the pyrimidine moiety, such as the anticancer agent Gemcitabine and the antiretroviral drug Zidovudine, underscore the clinical success of this scaffold. wikipedia.orgarabjchem.org The continuous research in this area promises the development of new and more effective pyrimidine-based therapeutics. tandfonline.com

Structural Features and Unique Chemical Attributes of Pyrimidine Systems

Pyrimidine is a six-membered aromatic heterocyclic organic compound containing two nitrogen atoms at the 1 and 3 positions of the ring. wikipedia.orgmicrobenotes.com This arrangement of nitrogen atoms makes the pyrimidine ring π-deficient, which significantly influences its chemical properties. wikipedia.org

Key Structural and Chemical Attributes:

Aromaticity and Polarity: The pyrimidine ring is aromatic, conferring stability to the molecule. The presence of two electronegative nitrogen atoms creates a polar nature. studysmarter.co.uk

Reactivity: The carbon atoms at the 2-, 4-, and 6-positions are electron-deficient, making them susceptible to nucleophilic attack. wikipedia.org This is a key feature exploited in the synthesis of various derivatives. Conversely, the 5-position is less electron-deficient. wikipedia.org

Basicity: Compared to pyridine (B92270), pyrimidine is less basic. The pKa of protonated pyrimidine is 1.23, while for pyridine it is 5.30. wikipedia.org This reduced basicity is due to the electron-withdrawing effect of the second nitrogen atom. wikipedia.org

Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, which is a crucial aspect of its interaction with biological targets like enzymes and receptors. mdpi.comnih.gov This ability often enhances the pharmacokinetic and pharmacodynamic properties of drugs containing this scaffold. mdpi.comnih.gov

Bioisosterism: The pyrimidine ring is often used as a bioisostere for other aromatic systems, like the phenyl group, in drug design. mdpi.comnih.gov

Table 1: Physicochemical Properties of Pyrimidine

Data sourced from PubChem CID 9260. nih.gov

Current Research Landscape of Substituted Pyrimidine Derivatives with Pharmacological Potential

The current research on substituted pyrimidines is vibrant and continues to uncover novel compounds with significant pharmacological potential. gsconlinepress.combenthamdirect.com Scientists are actively exploring the synthesis and biological evaluation of new pyrimidine derivatives targeting a wide range of diseases. gsconlinepress.comtandfonline.com

Recent studies have focused on creating pyrimidine hybrids, where the pyrimidine scaffold is combined with other pharmacologically active moieties to enhance therapeutic efficacy. tandfonline.com For instance, the attachment of piperidine (B6355638) rings to pyrimidine structures has been explored in the development of agents for various conditions. scielo.brsmolecule.com The piperidine moiety can influence properties such as CNS activity and receptor binding. nih.govscielo.br

The introduction of a chlorine atom, as seen in Pyrimidine, 5-chloro-2-(4-piperidinyloxy)- , is a common strategy in medicinal chemistry. Halogen atoms can modulate a compound's potency, metabolic stability, and membrane permeability. researchgate.net Research on chloro-substituted pyrimidines has led to the development of compounds with antimicrobial and anticancer properties. researchgate.netontosight.ai

While specific research data on "Pyrimidine, 5-chloro-2-(4-piperidinyloxy)-" is not abundant in the public domain, studies on structurally similar compounds provide insights into its potential applications. For example, compounds featuring a piperidinyl-substituted pyrimidine core have been investigated as potential antidiabetic agents targeting GPR119. acs.orgnih.gov

Table 2: Examples of Recent Research on Substituted Pyrimidines

The structure-activity relationship (SAR) studies are a cornerstone of this research, revealing how different substituents on the pyrimidine ring affect biological activity. researchgate.net For example, it has been noted that electron-withdrawing groups on an aryl moiety attached to the pyrimidine can enhance anticancer potency. researchgate.net These findings guide medicinal chemists in designing new molecules, like "Pyrimidine, 5-chloro-2-(4-piperidinyloxy)-", with improved therapeutic profiles. researchgate.net

Table of Mentioned Compounds

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-piperidin-4-yloxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O/c10-7-5-12-9(13-6-7)14-8-1-3-11-4-2-8/h5-6,8,11H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBKOMXLKZHVIGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=NC=C(C=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501278813 | |

| Record name | 5-Chloro-2-(4-piperidinyloxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501278813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211588-93-0 | |

| Record name | 5-Chloro-2-(4-piperidinyloxy)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211588-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-(4-piperidinyloxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501278813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Chloro 2 4 Piperidinyloxy Pyrimidine and Analogous Pyrimidine Scaffolds

Foundational Cyclization Reactions for Pyrimidine (B1678525) Core Formation

The construction of the central pyrimidine ring is the initial and most critical phase in the synthesis of the target compound and its analogues. This is typically achieved through cyclization reactions where acyclic precursors are assembled into the final heterocyclic system.

Cyclocondensation Approaches Utilizing Guanidine (B92328), Amidine, and Thiourea (B124793) Derivatives

The most classical and widely employed method for pyrimidine ring synthesis involves the condensation of a three-carbon dielectrophilic fragment with a compound containing an N-C-N unit, such as urea (B33335), thiourea, guanidine, or amidines. nih.govnih.gov These reactions are prized for their reliability and the accessibility of starting materials.

A common strategy involves the cyclocondensation of appropriately substituted malonic acid diesters with guanidine under basic conditions to yield 2-amino-4,6-dihydroxypyrimidines. nih.gov These dihydroxy intermediates are crucial as they can be subsequently chlorinated to provide the reactive dichloropyrimidine core necessary for further functionalization. nih.gov For instance, the condensation of various substituted malonic esters with guanidine hydrochloride in the presence of sodium ethoxide is a well-established route to 5-substituted-2-amino-4,6-dihydroxypyrimidines. nih.gov

Similarly, thiourea can be reacted with chalcones (1,3-diaryl-2-propen-1-ones) in the presence of a base like potassium hydroxide (B78521) to form pyrimidine-2-thiols. nih.gov These thiol-containing pyrimidines can then be subjected to further reactions, such as alkylation followed by nucleophilic substitution, to introduce diverse functionalities. nih.gov Amidines also serve as versatile N-C-N synthons, reacting with various partners like α,β-unsaturated ketones or nitriles to construct the pyrimidine ring. researchgate.net

Table 1: Examples of Cyclocondensation for Pyrimidine Precursor Synthesis

| N-C-N Reagent | Three-Carbon Component | Key Intermediate Formed | Reference |

|---|---|---|---|

| Guanidine | Substituted Malonic Acid Diester | 5-Substituted-2-amino-4,6-dihydroxypyrimidine | nih.gov |

| Thiourea | Chalcone | 4,6-Disubstituted-pyrimidine-2-thiol | nih.gov |

| Amidine | α,β-Unsaturated Ketone | Substituted Dihydropyrimidine | researchgate.net |

Alternative Annulation Strategies for Pyrimidine Framework Construction

Beyond classical cyclocondensations, various annulation (ring-forming) strategies have been developed to create the pyrimidine framework, often offering unique regiochemical control or access to complex substitution patterns. These methods are typically categorized by the number of atoms each reactant contributes to the final ring, such as [3+3], [5+1], or multicomponent cycloadditions.

One innovative [3+3] annulation involves the copper-catalyzed reaction between saturated ketones and amidines. nih.gov This process proceeds through a cascade of oxidative dehydrogenation of the ketone to an enone, followed by annulation with the amidine and subsequent oxidative aromatization to yield the pyrimidine product. nih.gov Another approach utilizes the reaction of 1H-tetrazoles with aliphatic amines in a one-pot, solvent-free cascade reaction to generate fused pyrimidine derivatives like thieno[2,3-d]pyrimidines. nih.gov

Multicomponent reactions, such as the renowned Biginelli reaction, provide an efficient pathway to dihydropyrimidinones (DHPMs) by combining an aldehyde, a β-ketoester, and urea in a single step under acidic catalysis. evitachem.comgoogle.com These DHPMs can then be modified in post-condensation reactions to access a wide diversity of pyrimidine-based structures. acs.org Recent advances have expanded the Biginelli reaction to four-component systems, allowing for the introduction of additional functionality, such as a methoxy (B1213986) group at the 4-position of the pyrimidine ring. nih.gov

Strategic Introduction of Halogen and Oxygen-Linked Piperidine (B6355638) Substituents

With the pyrimidine core established, the next critical steps involve the introduction of the chloro-substituent at the C5 position and the piperidinyloxy group at the C2 position. This is most effectively accomplished through nucleophilic aromatic substitution (SNAr) on a pre-halogenated pyrimidine ring.

Nucleophilic Aromatic Substitution (SNAr) Reactions in Halogenated Pyrimidines

The pyrimidine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when activated by halogen substituents. The SNAr mechanism is the primary pathway for introducing nucleophiles onto the ring, where a leaving group (typically a halide) is displaced. nih.gov The regioselectivity of this reaction is a key consideration, especially in polychlorinated pyrimidines.

The synthesis of the target molecule logically proceeds from a di- or tri-chlorinated pyrimidine intermediate. A common and effective starting material is 2,4,5-trichloropyrimidine (B44654), which can be synthesized from precursors like barbituric acid. The chlorine atoms at positions C2, C4, and C6 of the pyrimidine ring exhibit different reactivities towards nucleophiles. Generally, the C4 and C6 positions are more electrophilic and thus more reactive than the C2 position. However, the presence of other substituents on the ring can significantly alter this reactivity pattern. nih.govresearchgate.net

For example, in the reaction of 2,4,5-trichloropyrimidine with aniline, the substitution occurs preferentially at the C4 position. nih.gov The resulting 2,5-dichloro-N-phenylpyrimidin-4-amine can then undergo a second SNAr reaction at the C2 position with a different nucleophile, such as a substituted piperazine (B1678402), to build more complex molecules. nih.gov This stepwise, regioselective substitution is a powerful tool for the controlled synthesis of polysubstituted pyrimidines.

The synthesis of the required chlorinated pyrimidines often starts from their corresponding hydroxypyrimidines (or the tautomeric keto forms). google.com Chlorination is typically achieved using reagents like phosphorus oxychloride (POCl₃), often with additives such as triethylamine (B128534) or phosphorus pentachloride (PCl₅), to convert the hydroxyl groups into the more reactive chloro leaving groups. nih.govgoogle.com

Table 2: Regioselective SNAr on a Polychloropyrimidine

| Starting Material | Nucleophile | Reaction Conditions | Position of Substitution | Product | Reference |

|---|---|---|---|---|---|

| 2,4,5-Trichloropyrimidine | Aniline | - | C4 | N-phenyl-2,5-dichloropyrimidin-4-amine | nih.gov |

| N-phenyl-2,5-dichloropyrimidin-4-amine | Methyl 4-(piperazin-1-yl)benzoate | K₂CO₃, ACN, 110 °C | C2 | Methyl 4-(4-(5-chloro-4-(phenylamino)pyrimidin-2-yl)piperazin-1-yl)benzoate | nih.gov |

The final key transformation to achieve the target structure is the introduction of the 4-piperidinyloxy group at the C2 position. This is accomplished via an SNAr reaction using 4-hydroxypiperidine (B117109) as the nucleophile. To direct this substitution to the C2 position while retaining the chlorine at C5, a precursor such as 2,5-dichloropyrimidine (B52856) or the more reactive 5-chloro-2-iodopyrimidine (B1415080) would be an ideal substrate. acs.orgnih.gov

In a highly relevant synthetic example, researchers coupled a complex piperidine hydrochloride salt (containing a free 4-hydroxyl group) with 5-chloro-2-iodopyrimidine. acs.orgnih.gov The reaction was carried out in dimethylformamide (DMF) with diisopropylethylamine (DIPEA) as a base to neutralize the HCl generated and facilitate the nucleophilic attack of the piperidinol oxygen onto the C2 position of the pyrimidine ring, displacing the iodide. acs.orgnih.gov This demonstrates a viable and direct method for forging the C2-O-piperidine bond. The use of an iodo-pyrimidine is advantageous as iodide is a better leaving group than chloride, often allowing for milder reaction conditions.

Formation of a 5-substituted pyrimidine-2,4-diol via cyclocondensation.

Dichlorination to form a 2,4-dichloro-5-substituted pyrimidine.

Selective reduction or modification to obtain a 2-halo-5-chloropyrimidine intermediate.

Final SNAr reaction with 4-hydroxypiperidine to yield the target compound.

This strategic combination of foundational and modern synthetic methods provides a clear and adaptable pathway for the synthesis of 5-chloro-2-(4-piperidinyloxy)pyrimidine and a diverse array of related compounds for further investigation.

Cross-Coupling Reactions for Advanced Pyrimidine Functionalization

Halogenated pyrimidines are excellent substrates for a variety of cross-coupling reactions, serving as versatile building blocks for creating more complex, polysubstituted derivatives. researchgate.net The electron-deficient nature of the pyrimidine ring makes it highly reactive toward nucleophilic aromatic substitution and transition-metal-catalyzed coupling reactions. researchgate.netresearchgate.net

Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, are prominent methods for the functionalization of chloropyrimidines. The Suzuki coupling has been effectively used to form C-C bonds by reacting chloropyrimidines with various aryl and heteroaryl boronic acids. researchgate.net Similarly, the Buchwald-Hartwig amination is a powerful tool for C-N bond formation. A novel and efficient palladium-catalyzed method has been developed for synthesizing pyrido[2,3-d]pyrimidines from 6-amino-1,3-dialkyluracils and β-bromovinyl/aryl aldehydes. rsc.org This process proceeds through a cascade of imination, Buchwald-Hartwig cross-coupling, and cycloaddition reactions, often enhanced by microwave irradiation. rsc.org

While transition-metal catalysis is common, amination of 2-chloropyrimidines can also be achieved under thermal conditions with acids or bases. researchgate.net However, metal-catalyzed processes often provide better yields and broader substrate scope. For instance, an effective strategy for accessing 2,4,6-trisubstituted pyrido[2,3-d]pyrimidines involves a regioselective Suzuki–Miyaura coupling from a trihalogenated precursor, demonstrating the precise control achievable with these methods. researchgate.net The choice of catalyst, ligands, base, and solvent is crucial for optimizing these transformations and achieving regioselective substitution, which is essential for building libraries of compounds for high-throughput screening.

Development of Novel and Optimized Synthetic Procedures for Related Pyrimidine Derivatives

Recent advancements in synthetic organic chemistry have focused on developing more sustainable, efficient, and atom-economical methods for constructing pyrimidine-containing molecules. These include multi-component reactions that build complexity in a single step and the application of enabling technologies like microwave irradiation to accelerate reactions.

Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.net This strategy is particularly attractive for creating hybrid molecules, which contain two or more distinct pharmacophores covalently linked to enhance biological activity or introduce new therapeutic properties. researchgate.netnih.gov

The Biginelli reaction is a classic MCR used to synthesize dihydropyrimidines and their derivatives from an aldehyde, a β-ketoester, and urea or thiourea. tandfonline.comfoliamedica.bg This method has been adapted to produce a wide array of pyrimidine-based compounds. More recent innovations include the development of novel catalytic systems for MCRs. For example, a regioselective, iridium-catalyzed MCR has been reported for the synthesis of highly substituted pyrimidines from amidines and up to three different alcohols. figshare.comorganic-chemistry.org This sustainable process proceeds through a sequence of condensation and dehydrogenation steps, liberating only water and hydrogen as byproducts and offering access to unsymmetrically decorated pyrimidines in high yields. figshare.comorganic-chemistry.org

Another approach involves an iodine-catalyzed, metal-free, one-pot, three-component reaction of aryl methyl ketones, 2-aminopyridines, and barbituric acids to synthesize pyrimidine-linked imidazopyridines. nih.gov Such MCRs are valued for their operational simplicity, high bond-forming efficiency, and ability to rapidly generate libraries of diverse compounds from readily available starting materials. researchgate.netfigshare.com

Microwave-assisted organic synthesis has emerged as a powerful technology that dramatically reduces reaction times, often increases product yields, and improves reaction selectivity compared to conventional heating methods. tandfonline.comacs.org The rapid, intense heating of polar substances by microwave irradiation can accelerate slow reactions and enable transformations that are difficult under traditional conditions. tandfonline.com

This technique has been widely applied to pyrimidine synthesis. For example, the Biginelli three-component cyclocondensation to produce oxo- and thioxopyrimidines can be performed under microwave irradiation, with yields reported between 65–90% in significantly reduced reaction times. tandfonline.com The use of microwaves can also facilitate solvent-free conditions, enhancing the environmental friendliness of the synthesis. tandfonline.com

Microwave heating is particularly effective for nucleophilic substitution reactions on the pyrimidine core. In one study, the displacement of a 2-methylsulfone group on a pyrimidine scaffold with various nitrogen, oxygen, and sulfur nucleophiles was achieved in very short reaction times (10-20 minutes) and generally excellent yields using high-temperature microwave heating. acs.org This method is especially valuable for reactions involving unreactive nucleophiles like aromatic amines. acs.org The efficiency and speed of microwave-assisted synthesis make it a preferred method for the rapid preparation of pyrimidine derivatives. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Selected Pyrimidine Derivatives

| Reaction Type | Conventional Method Time | Microwave Method Time | Yield Improvement | Reference |

|---|---|---|---|---|

| Biginelli Condensation | Several hours | 5-15 minutes | Often significant | tandfonline.comresearchgate.net |

| Nucleophilic Substitution (on sulfone-pyrimidine) | Not specified | 10 minutes | Yields up to 82% | acs.org |

| Polyfused Pyrimidine Synthesis | Several hours | 8 minutes | From 42-55% to 69-88% | researchgate.net |

Elucidation of Structure Activity Relationships Sar for 5 Chloro 2 4 Piperidinyloxy Pyrimidine Analogs

Systematic Structural Modification of the Pyrimidine (B1678525) Nucleus

The biological activity of pyrimidine derivatives can be significantly altered by modifying the substituents at various positions on the pyrimidine ring. nih.gov Understanding these relationships is crucial for the rational design of more potent and selective compounds.

Impact of Substituents at the 5-Position (e.g., Chloro Group) on Biological Efficacy

The 5-position of the pyrimidine ring is a critical site for substitution, and the nature of the substituent at this position can profoundly influence the biological efficacy of the compound. nih.gov The presence of a chloro group at the 5-position, as seen in 5-chloro-2-(4-piperidinyloxy)pyrimidine, is often associated with significant biological activity. For instance, in a series of 2,4-diamino, pyrrolo[2,3-d]pyrimidine analogs, the size of the alkyl group at the 5-position was found to dictate the inhibitory potency against dihydrofolate reductase (DHFR) and tumor cell growth. nih.gov While a direct comparison with a chloro group is not provided in this specific study, it highlights the sensitivity of this position to substitution. Generally, electron-withdrawing groups at the 5-position can enhance the activity of certain pyrimidine-based inhibitors.

A study on pyrimido[1,2-b]pyridazin-2-one derivatives revealed that a compound bearing a chlorine substituent at position 7 (which is electronically analogous to the 5-position in some contexts) displayed the highest cytotoxic activity against HCT-116 and MCF-7 cancer cells. nih.gov This suggests that the electron-withdrawing nature of chlorine can be a key contributor to the biological activity of pyrimidine-based compounds.

Table 1: Impact of 5-Position Substituents on Biological Activity

| Compound | 5-Position Substituent | Biological Target | Observed Activity | Reference |

|---|---|---|---|---|

| Analog 1 | Chloro | Cancer Cell Lines | High Cytotoxicity | nih.gov |

| Analog 2 | Ethyl | hDHFR | Potent Inhibition | nih.gov |

| Analog 3 | Propyl | hDHFR | Potent Inhibition | nih.gov |

| Analog 4 | Isopropyl | hDHFR | Potent Inhibition | nih.gov |

Variations and Influence of the 2-(4-piperidinyloxy) Moiety on Compound Activity

The 2-(4-piperidinyloxy) moiety is a significant structural feature that can be varied to modulate the biological activity of pyrimidine analogs. In a series of 2,4-diarylaminopyrimidine analogs, the presence of a typical piperidinyl-4-ol moiety was found to be crucial for their antitumor effects. nih.gov One of the most potent compounds in this series, L6, which bears a 1-(6-methoxy-pyridin-2-yl)-4-(morpholinomethyl)piperidinyl-4-ol moiety, exhibited excellent antitumor activity against ALK-positive cell lines. nih.gov This highlights the importance of the piperidine (B6355638) ring and its substituents in interacting with the target protein.

Furthermore, a study on acetylcholinesterase inhibitors demonstrated that replacing a 2-isoindoline moiety with an indanone moiety in a piperidine-containing compound did not lead to a major loss in potency. nih.gov This suggests that the piperidine ring itself is a key pharmacophoric element, and modifications to the groups attached to it can be made to fine-tune activity.

Table 2: Influence of Modifications to the 2-(4-piperidinyloxy) Moiety

| Compound | Modification to Piperidine Moiety | Biological Target | Observed Activity | Reference |

|---|---|---|---|---|

| L6 | 1-(6-methoxy-pyridin-2-yl)-4-(morpholinomethyl)piperidinyl-4-ol | ALK-positive cancer cells | High Potency (IC50 = 0.017 µM) | nih.gov |

| 13e | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | Acetylcholinesterase | High Potency (IC50 = 5.7 nM) | nih.gov |

Analysis of Substitutions at Other Pyrimidine Ring Positions (C4, C6)

Substitutions at the C4 and C6 positions of the pyrimidine ring also play a critical role in determining the biological activity of its derivatives. Functionalization at these positions can be achieved through C-nucleophilic substitution of their C4- and C6-(1,2,4-triazol-1-yl) derivatives, allowing for the introduction of a variety of substituents. nih.govsigmaaldrich.com

In a study of pyrido[2,3-d]pyrimidin-7(8H)-ones, the nature of the substituent at the C4 position was found to be a key determinant of biological activity against ZAP-70. nih.gov The introduction of various aryl and alkyl groups at this position led to a range of potencies, indicating that this position is sensitive to steric and electronic effects. Similarly, in a series of 2-amino-4,6-diarylpyrimidine-5-carbonitriles, the aromatic residues at both the C4 and C6 positions were found to significantly influence the selectivity profile of the compounds as A1 adenosine (B11128) receptor antagonists. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling of Pyrimidine Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is invaluable for predicting the activity of novel compounds and for providing insights into the molecular features that are important for biological potency.

Computational Approaches for Predicting Activity based on Molecular Descriptors

QSAR models are built using a variety of computational approaches, including multiple linear regression (MLR) and artificial neural networks (ANN). nih.govnih.gov These methods use molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule, to predict biological activity. researchpublish.com For instance, in a QSAR study of pyrimidine derivatives as VEGFR-2 inhibitors, descriptors were calculated and selected to build both MLR and ANN models. nih.govnih.gov The performance of these models was evaluated using statistical parameters such as the squared correlation coefficient (R²) and the root mean square error (RMSE). nih.gov

Another study on pyrimidine-4,6-diamine derivatives as JAK3 inhibitors also employed MLR and ANN to develop a robust QSAR model. tandfonline.com The model was built using a dataset of 21 molecules for training and 9 for testing, with the IC50 values converted to pIC50 for analysis. tandfonline.com

Correlation of Molecular Properties with Biological Potency in Pyrimidine Analogs

The molecular properties of pyrimidine analogs, as quantified by molecular descriptors, can be correlated with their biological potency. In the aforementioned study on VEGFR-2 inhibitors, the ANN model showed a higher R² value (0.998) compared to the MLR model (0.889), indicating a strong correlation between the selected descriptors and the pharmacological activity. nih.govnih.gov This suggests that non-linear relationships exist between the molecular properties and the biological potency of these compounds.

Similarly, for the JAK3 inhibitors, the QSAR model identified four key descriptors: Aro (A_Ar), Double (B_Dou), PEOE VSA PPOS (P. V_P), and Q VSA NEG (Q. V_N). tandfonline.com The presence of an aromatic ring, the number of double bonds, and the positive and negative partial surface areas were all found to be important for the inhibitory activity of these compounds. tandfonline.com These findings demonstrate how QSAR can be used to identify the specific molecular features that drive the biological potency of pyrimidine analogs.

Table 3: QSAR Model Performance for Pyrimidine Derivatives

| Study | Biological Target | Modeling Technique | R² Value | Key Descriptors | Reference |

|---|---|---|---|---|---|

| VEGFR-2 Inhibitors | VEGFR-2 | MLR | 0.889 | Not specified | nih.govnih.gov |

| VEGFR-2 Inhibitors | VEGFR-2 | ANN | 0.998 | Not specified | nih.govnih.gov |

| JAK3 Inhibitors | JAK3 | MLR | 0.89 | A_Ar, B_Dou, P. V_P, Q. V_N | tandfonline.com |

| JAK3 Inhibitors | JAK3 | ANN | 0.95 | A_Ar, B_Dou, P. V_P, Q. V_N | tandfonline.com |

Conformational Analysis and Stereochemical Contributions to Activity

The three-dimensional arrangement of a molecule and the specific orientation of its constituent parts are critical determinants of its interaction with biological targets. For analogs of 5-chloro-2-(4-piperidinyloxy)pyrimidine, conformational analysis and stereochemistry are pivotal in understanding their structure-activity relationships (SAR). The flexibility of the piperidine ring and the potential for stereoisomerism introduce significant variables that can profoundly influence binding affinity and biological activity.

Conformational Flexibility and Receptor Binding

The piperidine ring in 5-chloro-2-(4-piperidinyloxy)pyrimidine analogs can adopt several conformations, with the chair form being the most stable. However, boat and twist-boat conformations are also possible and may be relevant upon binding to a biological target. The orientation of the substituent at the 4-position of the piperidine ring (the ether linkage to the pyrimidine) can be either axial or equatorial. This orientation is crucial as it dictates the spatial relationship between the pyrimidine core and any substituents on the piperidine nitrogen.

Research on other piperidine-containing scaffolds further underscores the importance of conformational control. For instance, in a series of thiazolo[5,4-d]pyrimidine (B3050601) derivatives, modifying the linker between the core and a piperidine or piperazine (B1678402) moiety to increase chain flexibility generally led to improved binding affinity at the human A2A adenosine receptor. nih.gov This suggests that a degree of conformational freedom can be beneficial, allowing the ligand to adopt the optimal geometry for receptor engagement.

Stereochemical Influences on Biological Activity

The introduction of chiral centers into the 5-chloro-2-(4-piperidinyloxy)pyrimidine scaffold can lead to enantiomers or diastereomers with potentially different biological activities. A chiral center can be created by substitution on the piperidine ring itself or on a group attached to the piperidine nitrogen.

Conversely, in some cases, stereochemistry may not play a deciding role. For the gastroprokinetic agent mosapride, which contains a morpholine (B109124) ring (a close structural relative of piperidine), the (R)-(+) and (S)-(-) enantiomers were found to be essentially equipotent in their serotonin (B10506) 5-HT4 receptor agonistic activity. nih.gov This indicates that for certain receptor interactions, the precise stereochemical configuration of the side chain may be less critical.

The following tables present data from studies on related compounds, illustrating the impact of stereochemistry on biological activity.

Table 1: Anti-tuberculosis Activity of Piperidinol Enantiomers nih.gov

| Compound | Enantiomer | Anti-tuberculosis Activity (MIC, µg/mL) |

| 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol | R | Data not specified, but noted as having good activity |

| 1-((S)-3-(4-(trifluoromethyl)phenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol | S | Data not specified, but noted as having good activity |

Table 2: Serotonin 5-HT4 Receptor Agonistic Activity of Mosapride Enantiomers nih.gov

| Compound | Enantiomer | Potency (pD2 value) |

| Mosapride | Racemate | 6.5 ± 0.1 |

| (S)-(-)-Mosapride | S | 6.6 ± 0.1 |

| (R)-(+)-Mosapride | R | 6.5 ± 0.1 |

These examples from related structural classes demonstrate that a thorough understanding of both the preferred conformations and the stereochemical requirements is essential for the rational design of potent and selective analogs based on the 5-chloro-2-(4-piperidinyloxy)pyrimidine scaffold. The interplay between the piperidine ring's conformation and the stereochemistry of its substituents ultimately dictates the molecule's ability to fit into a specific binding pocket and elicit a biological response.

Identification and Characterization of Molecular Targets for 5 Chloro 2 4 Piperidinyloxy Pyrimidine Derivatives

Target-Centric Approaches in Pyrimidine (B1678525) Drug Discovery

Target-centric drug discovery represents a foundational strategy in modern pharmaceutical research, where drug development is initiated with a specific, validated biological target implicated in a disease. mdpi.comnih.gov This approach allows for rational drug design, where compounds are optimized to interact with the target with high affinity and selectivity. The pyrimidine core is exceptionally well-suited for this strategy due to its synthetic tractability and its ability to form key interactions, such as hydrogen bonds, with the active sites of various enzymes and receptors. mdpi.comresearchgate.net

In recent decades, this target-based paradigm has been instrumental in the development of numerous anticancer agents, including those based on pyrimidine and its fused heterocyclic systems. nih.gov The strategy involves identifying a crucial molecular mechanism or pathway, such as a protein kinase or a receptor, and then screening or designing compounds that modulate its activity. mdpi.com While successful, this approach is not without challenges, as the complexity of cellular systems means that focusing on a single target may overlook broader biological effects. mdpi.com Nevertheless, for scaffolds like pyrimidine, the target-centric approach has yielded a wealth of potent and selective modulators for diverse protein families, driving forward therapeutic innovation. nih.gov

Enzymatic and Receptor-Based Target Identification

The identification of specific enzymes and receptors that interact with 5-chloro-2-(4-piperidinyloxy)pyrimidine derivatives is a critical step in elucidating their mechanism of action and therapeutic potential. This process relies on a combination of biochemical assays, screening campaigns, and computational methods to pinpoint molecular partners.

Protein kinases are a major class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. medchem.org.ua The pyrimidine scaffold is a common feature in many kinase inhibitors. researchgate.net

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that is overexpressed in many metastatic cancers, making it a prime therapeutic target. nih.govacs.org Numerous pyrimidine-based derivatives have been developed as FAK inhibitors. For instance, thieno[3,2-d]pyrimidine (B1254671) derivatives have been identified as potent dual inhibitors of FAK and FMS-like tyrosine kinase 3 (FLT3). nih.gov One such compound demonstrated remarkable potency against FAK and various cancer cell lines. nih.gov Similarly, a series of 4-arylamino pyrimidine derivatives showed FAK inhibitory values (IC₅₀) in the low nanomolar range. acs.org

Epidermal Growth Factor Receptor (EGFR): EGFR is a member of the tyrosine kinase family whose uncontrolled activation can drive tumor growth. nih.gov Pyrimidine derivatives are central to many approved EGFR inhibitors. researchgate.netnih.gov Studies on various pyrimidine scaffolds, such as pyrimidine-5-carbonitrile and pyrazolo[3,4-d]pyrimidines, have yielded potent EGFR inhibitors with IC₅₀ values in the nanomolar range, demonstrating their potential in non-small-cell lung cancer. rsc.orgrsc.org

Glycogen Synthase Kinase 3 (GSK3): GSK3, a serine/threonine kinase, is implicated in neurodegenerative diseases and diabetes. researchgate.net Pyrazolopyrimidine derivatives have been discovered as novel, low-nanomolar inhibitors of GSK-3. nih.gov More recently, novel heterocyclic pyrimidine derivatives have been identified as highly selective inhibitors for the GSK3α isoform, which is significant due to the structural similarity between GSK3α and GSK3β. acs.org

Plasmodium falciparum Kinases (e.g., PfPK6): To combat malaria, researchers have targeted essential kinases in the Plasmodium falciparum parasite. A series of 2,4,5-trisubstituted pyrimidines were evaluated as dual inhibitors of plasmodial PfGSK3 and PfPK6, with some analogues showing potent activity against the parasite's blood stage.

Casein Kinase 2 (CK2): CK2 is a serine/threonine kinase involved in cell growth and proliferation, making it an attractive oncology target. medchem.org.uanih.govnih.gov Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been identified as potent and highly selective CK2 inhibitors. nih.gov Other scaffolds, like dihydropyrido-thieno[2,3-d]pyrimidines, have also yielded nanomolar inhibitors of CK2. uni-saarland.de

Cyclin-Dependent Kinase 9 (CDK9): CDK9 is a key regulator of gene transcription and a target in oncology and virology. nih.govsci-hub.se Various 2-aminopyrimidine (B69317) derivatives have been developed as potent and selective CDK9 inhibitors, with some showing IC₅₀ values in the low nanomolar range. nih.gov Additionally, 5-fluoro-N²,N⁴-diphenylpyrimidine-2,4-diamine derivatives have been synthesized and found to be potent inhibitors of both CDK9/cyclin T1 and CDK2/cyclin E1. nih.govrsc.org

| Kinase Target | Pyrimidine Scaffold Example | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| FAK | 4-Arylamino pyrimidine | 3.7 nM | acs.org |

| EGFR | Pyrimidine-5-carbonitrile | 8.29 nM | rsc.org |

| EGFR | Pyrazolo[3,4-d]pyrimidine | 0.034 µM | rsc.org |

| GSK3 | Pyrazolopyrimidine | Low nM range | nih.gov |

| CK2 | Pyrazolo[1,5-a]pyrimidine | Picomolar affinity | nih.gov |

| CDK9 | 5-Chloro-2-amino-pyridine | 0.93 nM | nih.gov |

G-protein coupled receptors (GPCRs) are the largest family of membrane receptors and are targets for a significant portion of modern drugs.

GPR119: This GPCR is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine cells, making it a compelling target for the treatment of type 2 diabetes and obesity. nih.gov Activation of GPR119 stimulates glucose-dependent insulin (B600854) secretion and the release of glucagon-like peptide-1 (GLP-1). researchgate.netnih.gov A derivative of the core compound, identified as BMS-903452, is a potent and selective GPR119 agonist. nih.gov The discovery of this pyridone-containing agonist highlights the successful application of the 5-chloro-pyrimidine scaffold in modulating GPCR activity for metabolic diseases. nih.gov Other pyrimido[5,4-b] nih.govnih.govoxazine derivatives have also been optimized as potent GPR119 agonists, with EC₅₀ values in the low nanomolar range. researchgate.net

| Compound Class | Target | Reported Activity (EC₅₀) | Reference |

|---|---|---|---|

| Pyridone containing pyrimidine | GPR119 | Potent Agonist | nih.gov |

| Pyrimido[5,4-b] nih.govnih.govoxazine | GPR119 | 12 nM | researchgate.net |

While kinases and GPCRs are prominent targets, the versatility of the pyrimidine scaffold extends to other protein families. The G2 and S-phase expressed 1 (GTSE1) protein is involved in cell cycle regulation and has been explored as a potential oncology target. However, current research literature does not specifically link derivatives of 5-chloro-2-(4-piperidinyloxy)pyrimidine to the inhibition or modulation of GTSE1. This remains an area for potential future investigation.

Mechanistic Investigations of Target Engagement and Signal Transduction Pathways

Understanding how a compound binds to its target and what cellular signaling events follow is crucial for drug development.

Activation of GPR119 by agonists leads to the coupling of Gαs proteins, which in turn activates adenylate cyclase to increase intracellular levels of cyclic AMP (cAMP). researchgate.netnih.gov This rise in cAMP directly triggers glucose-dependent insulin release from pancreatic β-cells and promotes the secretion of incretins like GLP-1 from the gut, both of which contribute to improved glucose homeostasis. researchgate.netnih.gov For kinase inhibitors, engagement with the target typically blocks the phosphorylation of downstream substrates, thereby interrupting signaling cascades that promote cell proliferation or survival. acs.org For example, pyrimidine-based inhibitors of the Hedgehog signaling pathway have been shown to effectively block its downstream effects. uni-saarland.de

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. rsc.org This method provides invaluable insights into the binding modes of pyrimidine derivatives within the active sites of their targets.

For kinase inhibitors, docking studies often reveal that the pyrimidine core acts as a hinge-binder, forming critical hydrogen bonds with backbone residues in the ATP-binding pocket. rsc.org For example, docking of pyrimidine-5-carbonitrile derivatives into the EGFR active site highlighted key interactions that explain their inhibitory potency. rsc.org Similarly, molecular dynamics simulations of pyrimidine derivatives with acetylcholinesterase have elucidated stable binding interactions within both the catalytic and peripheral anionic sites of the enzyme. nih.gov

In the context of GPR119, computer-assisted drug design was instrumental in the discovery and optimization of pyridone-based agonists. nih.gov Docking studies help rationalize structure-activity relationships (SAR) and guide the synthesis of new analogues with improved potency and selectivity by predicting how modifications to the pyrimidine scaffold will affect binding affinity and interactions with key amino acid residues. rsc.orgrsc.org

Computational Simulations of Ligand-Target Interactions

Computational simulations, including molecular docking and molecular dynamics (MD), are pivotal in elucidating the potential interactions between small molecules and their biological targets. For derivatives of 5-chloro-2-(4-piperidinyloxy)pyrimidine, these in silico methods provide critical insights into binding affinities, interaction modes, and the structural basis for selectivity, thereby guiding further drug development and optimization. While specific studies on "Pyrimidine, 5-chloro-2-(4-piperidinyloxy)-" are not extensively available in public literature, the broader class of pyrimidine derivatives has been widely studied, offering a strong framework for understanding their ligand-target interactions.

Molecular docking studies are frequently employed to predict the binding conformation and affinity of pyrimidine derivatives within the active sites of various protein targets. For instance, research on different pyrimidine analogs has demonstrated their potential to bind to a range of enzymes and receptors. These studies calculate a docking score or binding energy, typically in kcal/mol, which estimates the binding affinity. The lower the energy value, the more favorable the interaction. Docking simulations also reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues of the target protein. nih.govmdpi.com

For example, a study on 2,4-disubstituted pyrimidines docked with horse heart cytochrome c (PDB: 1hrc) and the SARS-CoV-2 enzyme (PDB: 7t9l) revealed significant binding affinities, suggesting their potential as antioxidant and antiviral agents. The interactions were characterized by hydrogen bonds and hydrophobic contacts with key residues in the binding pockets of these proteins.

Following initial docking predictions, molecular dynamics (MD) simulations are often used to provide a more dynamic and realistic model of the ligand-target complex. MD simulations analyze the movements of atoms in the complex over time, offering insights into the stability of the binding pose and the flexibility of both the ligand and the protein. nih.gov These simulations can confirm the stability of interactions predicted by docking and reveal conformational changes that may occur upon ligand binding. nih.gov The binding free energy, often calculated using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area), provides a more accurate estimation of binding affinity by considering the dynamic nature of the complex.

A representative study on 2-anilino-4-(thiazol-5-yl)-pyrimidines investigated their selective binding to Cyclin-Dependent Kinase 2 (CDK2) over CDK7. nih.gov The computational analysis, combining docking and MD simulations, identified key amino acid residues (Gln85, Lys89, Asp145 in CDK2) that were crucial for selective binding through hydrogen bonds and van der Waals interactions. nih.gov Such studies underscore the power of computational methods to dissect the molecular determinants of inhibitor selectivity.

| Derivative Class | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Computational Method |

| Pyrazolo[1,5-a]pyrimidines | 14-alpha demethylase | Not specified | Not specified | Molecular Docking |

| 2-Anilino-4-(thiazol-5-yl)-pyrimidines | CDK2 | Gln85, Lys89, Asp145 | Consistent with experimental data | Molecular Docking, MD Simulations |

| Dihydropyrimidine derivative | Human Serum Albumin (HSA) | Not specified | -6.71 x 10⁴ (at 298K) | Molecular Docking, MD Simulations |

| Poly-fused pyrimidines | Microbial enzymes | Not specified | Strong binding affinities reported | Molecular Docking |

This table presents representative data from studies on various pyrimidine derivatives to illustrate the outputs of computational simulations. The specific values and interacting residues are dependent on the exact ligand and target under investigation.

Chemical Proteomics for Global Target Deconvolution of Pyrimidine Probes

Chemical proteomics serves as a powerful, unbiased approach for the global identification of cellular targets of small molecules, a process known as target deconvolution. nih.gov This methodology is particularly valuable for identifying both the intended targets and potential off-targets of compounds like 5-chloro-2-(4-piperidinyloxy)pyrimidine derivatives, thereby illuminating their mechanism of action and potential for polypharmacology. The general strategy involves creating a "probe" version of the compound of interest that can be used to capture its interacting proteins from a complex biological sample, such as a cell lysate. nih.gov

The design of a chemical probe is a critical first step. Typically, the parent molecule is functionalized with a small, bioorthogonal tag, such as an alkyne or azide (B81097) group. nih.gov This modification should be strategically placed to minimize disruption of the compound's binding to its targets. nih.gov The tagged probe is incubated with cells or cell lysates, allowing it to bind to its protein partners. Following binding, a reporter molecule, such as biotin, is attached to the probe via a highly efficient "click chemistry" reaction. The biotinylated protein complexes can then be enriched from the lysate using streptavidin-coated beads. Finally, the captured proteins are identified and quantified using mass spectrometry. nih.gov

A notable example of this approach involved the use of an immobilized pyrido[2,3-d]pyrimidine (B1209978) ligand as an affinity probe to survey the human kinome. nih.govelsevierpure.com This study successfully identified over 30 protein kinases that interacted with this class of compounds. nih.gov Among the identified targets were not only the expected tyrosine kinases but also serine/threonine kinases, such as RIP-like interacting caspase-like apoptosis-regulatory protein kinase (RICK) and p38alpha, which were potently inhibited by the compounds. nih.gov This discovery of novel targets highlighted alternative modes of action and suggested new therapeutic applications for these pyrimidine derivatives. nih.govelsevierpure.com The selectivity of these inhibitors was found to be associated with the presence of a small amino acid residue, like threonine, in the ATP-binding pocket of the target kinases. nih.gov

| Probe Type | Proteomic Method | Biological System | Number of Identified Proteins | Key Identified Targets |

| Immobilized pyrido[2,3-d]pyrimidine | Affinity Chromatography-Mass Spectrometry | Human cell lysates | >30 protein kinases | RICK, p38alpha, BCR-ABL mutants |

| Reactivity-based probes (general) | Activity-Based Protein Profiling (ABPP) | Complex biological systems | Proteome-wide | Serine, cysteine, lysine (B10760008) hotspots |

| Natural product-based probes with alkyne tags | In-situ chemical proteomics with click chemistry | Live cells | Varies with probe | Varies with probe |

This table showcases examples of chemical proteomics studies for target deconvolution, illustrating the types of probes, methods, and outcomes. The specific targets identified are highly dependent on the structure of the probe used.

Preclinical in Vitro Pharmacological Characterization of Pyrimidine, 5 Chloro 2 4 Piperidinyloxy Analogs

In Vitro Efficacy Assessment Across Diverse Disease Models

The versatility of the substituted pyrimidine (B1678525) ring allows for its exploration in numerous pathological contexts. In vitro studies are fundamental in establishing the initial efficacy and spectrum of activity for these compounds.

Analogs built upon the pyrimidine framework have been extensively evaluated for their antiproliferative effects against a panel of human cancer cell lines. Research has shown that modifications to the pyrimidine core can yield compounds with potent cytotoxic activity. For instance, various pyrimidine derivatives have demonstrated efficacy against lung (A549), colon (HCT-116), and breast (MCF-7) cancer cell lines. ekb.eg

One study on pyrazolo[3,4-d]pyrimidine derivatives identified compounds that were particularly effective against HCT116 and HepG2 (hepatocellular carcinoma) cells. mdpi.com Specifically, compounds 4a and 4b from this series showed superior activity compared to the reference drug, roscovitine. mdpi.com Compound 4a was found to be a more potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2) than roscovitine, with IC50 values of 0.21 µM and 0.25 µM, respectively. mdpi.com Another derivative, N5-(4-methylphenacyl) (3b ), displayed a significant IC50 of 1.90 µM against HepG2 cells. mdpi.com

Similarly, a series of indolyl-pyrimidine hybrids were assessed for their anticancer capabilities, with Compound 60 showing IC50 values of 5.1 µM, 5.02 µM, and 6.6 µM against MCF-7, HepG2, and HCT-116 cell lines, respectively. ekb.eg Other pyrimidine derivatives, compounds 34 and 35 , were potent against MCF-7 (IC50: 4.67 µM and 3.38 µM) and A549 (IC50: 4.63 µM and 3.71 µM) cell lines. ekb.eg The introduction of a chlorine atom at specific positions of related heterocyclic systems, such as in thiazolo[4,5-d]pyrimidines, has been shown to increase anticancer activity. mdpi.com For example, 7-Chloro-3-phenyl-5-(trifluoromethyl) ekb.egresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) proved to be the most active in its series, with a strong cytotoxic effect against melanoma (A375, C32), prostate (DU145), and breast (MCF-7/WT) cancer cell lines. mdpi.com

Table 1: In Vitro Anticancer Activity of Selected Pyrimidine Analogs

| Compound | Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| Compound 4a | HCT116 | Potent | mdpi.com |

| Compound 4a | HepG2 | Potent | mdpi.com |

| Compound 4b | HCT116 | Potent | mdpi.com |

| Compound 4b | HepG2 | Potent | mdpi.com |

| N5-(4-methylphenacyl) (3b) | HepG2 | 1.90 | mdpi.com |

| Compound 60 | MCF-7 | 5.1 | ekb.eg |

| Compound 60 | HepG2 | 5.02 | ekb.eg |

| Compound 60 | HCT-116 | 6.6 | ekb.eg |

| Compound 34 | MCF-7 | 4.67 | ekb.eg |

| Compound 34 | A549 | 4.63 | ekb.eg |

| Compound 35 | MCF-7 | 3.38 | ekb.eg |

| Compound 35 | A549 | 3.71 | ekb.eg |

| Compound 3b (Thiazolo[4,5-d]pyrimidine) | C32 (Melanoma) | 24.4 | mdpi.com |

| Compound 3b (Thiazolo[4,5-d]pyrimidine) | A375 (Melanoma) | 25.4 | mdpi.com |

The pyrimidine nucleus is a key component in compounds screened for antimicrobial properties. niscpr.res.in Studies on thieno[2,3-d]pyrimidine (B153573) derivatives, which are structurally related to the core compound, have revealed antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as the fungal strain Candida albicans. mdpi.com The rationale for this activity often involves increasing the lipophilicity of the molecule to facilitate diffusion across bacterial membranes. mdpi.com

For example, a series of 5-chloro-N-phenylpyrazine-2-carboxamides, which combine the 5-chloropyrazine motif with an anilide structure, were synthesized and screened against Mycobacterium tuberculosis H37Rv, M. kansasii, and M. avium. nih.gov Many of these compounds showed significant activity against M. tuberculosis, with Minimum Inhibitory Concentrations (MICs) in the range of 1.56-6.25 µg/mL. nih.gov Specifically, 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide (21) was effective against all tested strains. nih.gov Another compound, 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid (30) , maintained good activity (MIC = 3.13 µg/mL against M. tuberculosis) while being rated as non-toxic in in vitro cell line models. nih.gov

In other studies, toluquinol, a fungal metabolite, demonstrated potent antibacterial activity against the phytopathogenic bacterium Xanthomonas oryzae pv. oryzae (Xoo) with a MIC of 0.78 μg/ml. frontiersin.org

The fight against malaria has also benefited from the development of pyrimidine-based analogs. These compounds are often investigated for their ability to inhibit parasite growth, particularly against chloroquine-resistant strains of Plasmodium falciparum. The mechanism of action for some analogs is thought to be similar to that of quinoline (B57606) antimalarials, involving the inhibition of hemozoin formation. nih.gov

Research into chlorophenyloxyalkoxy N-substituted diamino-dihydrotriazines, which bear resemblance to the pyrimidine structure, showed potent antimalarial activity in vitro against three distinct P. falciparum strains (Malayan Camp, Vietnam Smith, FCB). nih.gov Most of these compounds exhibited 50% inhibitory doses (ID50) of less than 1.0 ng/mL. nih.gov The differences in sensitivity appeared to be strain-specific rather than linked to cross-resistance with existing drugs like chloroquine (B1663885) or pyrimethamine. nih.gov The oily fraction of Annona squamosa seeds, named Annomaal, also demonstrated significant antimalarial activity, with a low IC50 value of 1.25 ± 0.183 μg/mL against P. falciparum in vitro. mdpi.com

Analogs of 5-chloro-2-(4-piperidinyloxy)pyrimidine have been identified as modulators of G-protein-coupled receptors (GPCRs), which are crucial targets in drug discovery. A notable example is the discovery of BMS-903452 , a potent and selective G-protein-coupled receptor 119 (GPR119) agonist. nih.gov GPR119 is primarily expressed in pancreatic β-cells and gastrointestinal enteroendocrine cells, and its activation stimulates glucose-dependent insulin (B600854) release and incretin (B1656795) (GLP-1) secretion. nih.gov The discovery of this pyridone-containing agonist highlights the potential of this chemical class in developing treatments for type 2 diabetes. nih.gov

Furthermore, adenosine (B11128) analogs, which share structural similarities with pyrimidines, are known to interact with adenosine receptors (A1, A2A, A2B, A3). mdpi.com Computational modeling has predicted that certain adenosine analogs can bind to the A2A adenosine receptor (A2AR). embopress.org For example, the active metabolite of Remdesivir, GS-441524, has been shown to act as an A2AR antagonist, suggesting that compounds from this class can possess immunomodulatory effects in addition to their direct antiviral or other therapeutic actions. embopress.org

In Vitro Selectivity and Off-Target Profiling

A critical aspect of preclinical characterization is determining a compound's selectivity for its intended target over other biological molecules. For analogs of 5-chloro-2-(4-piperidinyloxy)pyrimidine, selectivity is often assessed by screening against a panel of related receptors or cancer cell lines versus normal cell lines.

The GPR119 agonist BMS-903452 was developed through an optimization process that aimed for high potency and selectivity for its target receptor. nih.gov In the context of anticancer agents, selectivity is demonstrated by comparing the cytotoxicity of a compound against cancer cells versus healthy, non-cancerous cells. For instance, 7-Chloro-3-phenyl-5-(trifluoromethyl) ekb.egresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) showed potent activity against melanoma cells, but its effect on normal Chinese hamster ovary (CHO-K1) and human keratinocyte (HaCaT) cells was also measured to establish a selectivity index. mdpi.com Similarly, the antimycobacterial agent 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid (30) was noted for its low toxicity in Chinese hamster ovary and renal cell adenocarcinoma cell lines, indicating a favorable selectivity profile. nih.gov

Early Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization (In Vitro)

The drug-like properties of a compound are evaluated early in the discovery process through in vitro ADME assays. These tests predict how a compound will behave in a biological system and include assessments of solubility, permeability, and metabolic stability.

For analogs related to the 5-chloro-2-(4-piperidinyloxy)pyrimidine scaffold, in vitro ADME profiles are crucial for lead optimization. researchgate.netnih.gov Key parameters evaluated include stability in mouse and human liver microsomes, which indicates the potential for metabolic clearance, and aqueous solubility at physiological pH. researchgate.net For example, introducing a nitrogen atom into a phenyl ring of one series of compounds was shown to improve the metabolic stability and solubility profiles. researchgate.net In silico tools are also used to predict ADME properties to assess the "druglikeness" of new derivatives before synthesis. mdpi.com A study of NTR1 agonists showed that while compounds were highly bound to plasma protein and stable in plasma, they were rapidly metabolized in liver microsomes, indicating an area for further optimization. nih.gov

Table 2: In Vitro ADME/T Properties of Representative Compounds

| Compound Series/Analog Type | Assay | Observation | Source |

|---|---|---|---|

| Heteroaromatic-substituted analogues | Mouse/Human Microsomal Stability | Introduction of a nitrogen atom into a phenyl ring improved metabolic stability. | researchgate.net |

| Heteroaromatic-substituted analogues | Solubility (pH 6.8) | Introduction of a nitrogen atom improved solubility. | researchgate.net |

| Oxazolo[5,4-d]pyrimidine derivatives | In Silico ADME Prediction | Used to assess druglikeness prior to synthesis. | mdpi.com |

| ML314 (NTR1 agonist) | Liver Microsome Stability (Human & Mouse) | Rapidly metabolized. | nih.gov |

| ML314 (NTR1 agonist) | Plasma Protein Binding | Highly bound. | nih.gov |

Assessment of Metabolic Stability (e.g., Cytochrome P450 Inhibition)

The metabolic stability of drug candidates is a critical determinant of their pharmacokinetic profile and potential for drug-drug interactions. A significant aspect of this assessment involves evaluating the inhibitory potential of the compounds against cytochrome P450 (CYP450) enzymes, which are the primary enzymes responsible for drug metabolism.

In the development of a series of pyridone-containing GPR119 agonists, which are analogs of Pyrimidine, 5-chloro-2-(4-piperidinyloxy)-, several compounds were evaluated for their in vitro metabolic and safety profiles. acs.org One of the lead compounds, Compound 29 , demonstrated a favorable profile in these assays. acs.org It exhibited minimal inhibition against a panel of nine different cytochrome P450 enzymes, with IC50 values greater than 40 μM for all enzymes tested. acs.org This low potential for CYP450 inhibition suggests a reduced risk of metabolism-based drug-drug interactions. acs.org

Further optimization of this series led to the identification of the clinical candidate BMS-903452 (Compound 42) . acs.org This compound also displayed an excellent in vitro safety profile, showing no significant inhibition (IC50 > 40 μM) at the same nine cytochrome P450 enzymes. acs.org The consistent lack of potent CYP450 inhibition across these analogs indicates a desirable characteristic of this chemical series. acs.org

| Compound | CYP450 Inhibition (IC50) |

|---|---|

| Compound 29 | > 40 μM (for nine different CYP450 enzymes) |

| BMS-903452 (Compound 42) | > 40 μM (for nine different CYP450 enzymes) |

Membrane Permeability Studies (e.g., PAMPA)

The ability of a drug candidate to permeate biological membranes is a crucial factor for its oral absorption and distribution. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro method used to predict the passive diffusion of compounds across membranes.

For the analog Compound 29 , membrane permeability was assessed using the PAMPA and Caco-2 assays. acs.org The compound was found to have excellent permeability in both systems, with a PAMPA permeability value of 320 nm/s and a Caco-2 permeability of 220 nm/s. acs.org These results are indicative of a high potential for good oral absorption, as passive diffusion is a primary mechanism for the uptake of many orally administered drugs. acs.org

| Compound | Assay | Permeability |

|---|---|---|

| Compound 29 | PAMPA | 320 nm/s |

| Caco-2 | 220 nm/s |

In Vitro Pharmacokinetic Parameter Determination

In vitro pharmacokinetic studies provide valuable data on the metabolic fate and disposition of drug candidates. Key parameters determined in these studies include metabolic stability in liver microsomes and plasma protein binding.

The metabolic stability of Compound 29 was evaluated in a human liver microsome stability assay, where it exhibited a half-life of 31 minutes. acs.org While this indicates a moderate rate of metabolism, efforts were made to improve this parameter in subsequent analogs. acs.org For instance, Compound 37 and Compound 40 were developed with modifications that led to improved human liver microsome half-lives, showing a greater than 4-fold and almost 2-fold improvement over Compound 29, respectively. acs.org

Plasma protein binding is another critical parameter that influences the distribution and clearance of a drug. Compound 29 was found to be highly protein bound in both rodent and human plasma, with a binding percentage of 99%. acs.org This high degree of protein binding can affect the compound's free concentration and, consequently, its pharmacological activity and disposition.

| Compound | Parameter | Value |

|---|---|---|

| Compound 29 | Human Liver Microsome Half-life | 31 min |

| Plasma Protein Binding (rodent and human) | 99% | |

| Compound 37 | Human Liver Microsome Half-life | > 4-fold improvement vs. Compound 29 |

| Compound 40 | Human Liver Microsome Half-life | ~2-fold improvement vs. Compound 29 |

Advanced Computational Design and Lead Optimization Strategies for Pyrimidine, 5 Chloro 2 4 Piperidinyloxy Scaffolds

Hit-to-Lead and Lead Optimization Methodologies in Pyrimidine (B1678525) Drug Discovery

The journey from an initial "hit" compound—a molecule showing activity in a high-throughput screen (HTS)—to a "lead" compound with a more drug-like profile is a critical phase in drug discovery known as hit-to-lead (H2L) and lead optimization (LO). ijddd.compatsnap.com For pyrimidine-based scaffolds, this process involves iterative chemical synthesis and biological testing to enhance potency, selectivity, and pharmacokinetic properties.

The H2L process for a scaffold like Pyrimidine, 5-chloro-2-(4-piperidinyloxy)- would begin with the validation of initial hits to confirm their activity and rule out false positives. danaher.com Early-stage optimization focuses on exploring the structure-activity relationship (SAR) around the core. For instance, medicinal chemists would investigate modifications to both the pyrimidine and piperidine (B6355638) rings. nih.gov Key questions to address would include:

The impact of the 5-chloro substituent on potency and selectivity.

The necessity and optimal positioning of the piperidine nitrogen.

The effect of substitution on the piperidine ring.

Lead optimization is a more in-depth phase where a promising lead series is refined to produce a preclinical candidate. danaher.com This multi-parameter optimization aims to balance efficacy with favorable absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov For pyrimidine derivatives, this often involves strategies to improve metabolic stability, as the pyrimidine ring can be susceptible to oxidation. niper.gov.in For example, studies on pyrrolopyrimidines have shown that modifications to the core and side chains can significantly improve microsomal stability.

An extensive lead optimization campaign on piperazinyl-pyrimidine analogues as potential Chikungunya virus inhibitors demonstrated the importance of this phase. Researchers performed extensive SAR studies, which revealed key chemical features for potent inhibition, and conducted a thorough ADMET investigation, including aqueous solubility, lipophilicity, and metabolic stability in human liver microsomes (HLMs). rsc.org This iterative process led to the identification of potent, safe, and stable lead compounds for further development. rsc.org

| Optimization Phase | Key Objective | Example Strategies for Pyrimidine Scaffolds |

| Hit Confirmation | Reproduce activity, rule out artifacts | Re-testing in primary assay, dose-response curves, orthogonal assays |

| Hit-to-Lead | Improve potency (µM to nM), establish initial SAR, improve initial liabilities | Modifications of pyrimidine substituents (e.g., replacing chloro group), exploring piperidine ring substitutions, initial metabolic stability checks |

| Lead Optimization | Achieve in vivo efficacy, balance potency, selectivity, and ADMET properties | Fine-tuning of substituents for target binding, blocking metabolic hotspots, improving solubility and permeability, in vivo animal models |

Computational Drug Design Approaches for Pyrimidine Derivatives

Computational methods are indispensable for accelerating the optimization of pyrimidine scaffolds. These techniques allow for the rational design of new analogues with improved properties, saving time and resources. nih.gov

Fragment-Based Drug Design (FBDD) is a powerful strategy for hit identification and evolution. frontiersin.org It begins by screening libraries of small, low-molecular-weight fragments (typically <300 Da) that bind to the target protein with low affinity. exactelabs.com These fragment hits serve as efficient starting points for building more potent lead compounds. exactelabs.com

For a scaffold like Pyrimidine, 5-chloro-2-(4-piperidinyloxy)-, FBDD could be applied in several ways:

Fragment Growing: If a smaller fragment, such as 5-chloropyrimidine, is identified as a binder, it can be "grown" by adding moieties like the (4-piperidinyloxy) group to pick up additional interactions with the target protein.

Fragment Linking: Two or more fragments binding to adjacent sites on the target could be linked together. For instance, a fragment binding in the vicinity of the pyrimidine core could be linked to a separate fragment that occupies the same space as the piperidine ring.

Scaffold Integration: The entire Pyrimidine, 5-chloro-2-(4-piperidinyloxy)- scaffold could be considered as a larger, more complex fragment or as a lead derived from a fragment-based campaign. For example, a study on PDK1 inhibitors used FBDD to identify an aminoindazole fragment, which was then elaborated into a more potent aminopyrimidine derivative.

A fragment-based approach was successfully used to design 5-chlorouracil-linked-pyrazolo[1,5-a] nih.govnih.govnih.govtriazines as thymidine (B127349) phosphorylase inhibitors. nih.gov This demonstrates the utility of using a halogenated pyrimidine fragment as a core for building potent inhibitors. nih.gov

Scaffold hopping is a computational or medicinal chemistry strategy aimed at identifying new molecular cores (scaffolds) that maintain the original compound's biological activity but possess different structural features. niper.gov.innih.gov This is particularly useful for improving properties like synthetic accessibility or for escaping patent-protected chemical space. researchgate.net For the Pyrimidine, 5-chloro-2-(4-piperidinyloxy)- scaffold, hopping could involve replacing the central pyrimidine ring with other heterocycles like a pyridine (B92270), a triazolopyridine, or a pyrazolo[3,4-d]pyrimidine, which is a known isostere of the adenine (B156593) ring of ATP. niper.gov.innih.gov

Bioisosteric replacement is a related concept that involves substituting one atom or group with another that has similar physical or chemical properties, leading to a similar biological effect. cambridgemedchemconsulting.com This is a cornerstone of lead optimization. cambridgemedchemconsulting.com

| Strategy | Description | Application to Pyrimidine, 5-chloro-2-(4-piperidinyloxy)- |

| Scaffold Hopping | Replacing the core scaffold while maintaining key pharmacophoric features. nih.gov | Replace the pyrimidine ring with another heterocycle (e.g., pyridine, quinazoline) to discover novel intellectual property and potentially improved properties. niper.gov.in |

| Bioisosteric Replacement | Exchanging functional groups with others of similar properties to fine-tune activity, selectivity, or ADMET profile. cambridgemedchemconsulting.com | - Replace the 5-chloro group with -CF3, -CN, or -CH3 to modulate electronics and lipophilicity. - Replace the piperidine ring with a morpholine (B109124) or azaspiro[3.3]heptane to alter pKa, solubility, and metabolic stability. cambridgemedchemconsulting.com - Replace the ether linkage with a thioether or amine. |

For example, replacing a phenyl ring with a pyridyl or pyrimidyl ring is a common strategy to increase metabolic stability. niper.gov.in In the context of the piperidine ring, a common site of metabolism, replacement with a morpholine ring can increase polarity, or substitution with a spiro system can explore different structural vectors. cambridgemedchemconsulting.com

Predictive Modeling in Lead Optimization (e.g., QSAR, ADME Prediction)

Predictive computational models are essential for prioritizing which compounds to synthesize, thereby saving significant resources.

Quantitative Structure-Activity Relationship (QSAR) models correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties or structural features. nih.gov For a library of Pyrimidine, 5-chloro-2-(4-piperidinyloxy)- analogues, a 3D-QSAR model could be built to understand which steric and electronic features are critical for activity. ccspublishing.org.cn For example, contour maps from a QSAR study on 2-chloroquinoline (B121035) derivatives helped identify structural features relevant to biological activity, guiding the design of more potent analogues. nih.gov

ADME (Absorption, Distribution, Metabolism, and Excretion) Prediction models are crucial for early-stage drug discovery, as poor pharmacokinetic properties are a major cause of clinical trial failures. iipseries.org In silico tools can predict a wide range of properties for pyrimidine derivatives:

Solubility: Is the compound sufficiently soluble for absorption?

Permeability: Can it cross cell membranes (e.g., Caco-2 permeability)?

Metabolic Stability: Is it rapidly metabolized by liver enzymes (e.g., cytochrome P450s)?

Toxicity: Does it have the potential to bind to off-targets like the hERG channel, which can cause cardiac toxicity?

Numerous studies on pyrimidine and pyridine derivatives use in silico ADME predictions to filter and prioritize compounds for synthesis and further testing. nih.govjocpr.commdpi.com

| Predicted Property | Importance in Drug Design | Example Finding for Pyrimidine Derivatives |

| Aqueous Solubility (logS) | Affects absorption and formulation. | ADME predictions for pyrimidine-morpholine hybrids showed acceptable physicochemical properties. nih.gov |

| GI Absorption | Predicts oral bioavailability. | Pyridofuro[3′,2′:4,5]pyrimido[1,2-a]azepines were predicted to be easily absorbed by the gastrointestinal tract. nih.gov |

| Blood-Brain Barrier (BBB) Permeation | Crucial for CNS-targeting drugs. | A promising pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidine showed potential BBB permeability. nih.gov |

| CYP450 Inhibition | Predicts potential for drug-drug interactions. | Pyrimidine derivatives are often screened for inhibition of major CYP isoforms like 2D6 and 3A4. |

| hERG Inhibition | Predicts risk of cardiac arrhythmia. | Screening for hERG channel interactions is a standard part of ADMET investigation for new chemical series. rsc.org |

Iterative Design-Synthesize-Test-Analyze (DSTA) Cycles for Pyrimidine Libraries

The entire process of lead optimization is built upon the iterative Design-Synthesize-Test-Analyze (DSTA) cycle. This scientific method, applied to drug discovery, allows for the continuous refinement of compounds based on accumulating data. arxiv.org

Design: Based on existing SAR, predictive models (QSAR, ADME), and structural biology data, new Pyrimidine, 5-chloro-2-(4-piperidinyloxy)- analogues are designed to test specific hypotheses (e.g., "adding a methyl group at position X will improve potency").

Synthesize: The designed molecules are synthesized by medicinal chemists. The development of efficient and flexible synthetic routes is crucial. For pyrimidine libraries, this often involves building block strategies where different amines or alcohols can be coupled to a core pyrimidine structure. nih.govmdpi.com

Test: The new compounds are evaluated in a panel of biological assays to measure potency, selectivity, and ADMET properties.

Analyze: The results are analyzed to understand the impact of the structural changes. This new knowledge feeds directly into the next design cycle.

This iterative process was exemplified in the development of thieno[2,3-d]pyrimidines targeting VEGFR-2, where design, synthesis, and testing were followed by molecular dynamics simulations to understand binding, leading to the identification of a highly potent compound. rsc.org Similarly, the creation of diversified pyrimidine-focused DNA-encoded libraries (DELs) showcases a high-throughput approach to the DSTA cycle, allowing for the rapid generation and screening of millions of compounds. nih.gov